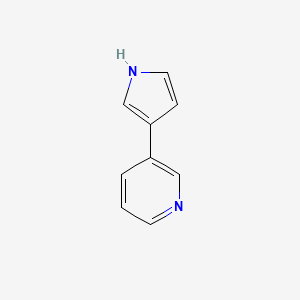

3-(1H-pyrrol-3-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrrol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJJEVNCMXOMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429087 | |

| Record name | 3-(1H-pyrrol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76304-55-7 | |

| Record name | 3-(1H-pyrrol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 1h Pyrrol 3 Yl Pyridine Systems

Advanced Synthetic Strategies for Pyrrolylpyridines

The construction of the 3-(1H-pyrrol-3-yl)pyridine framework can be achieved through various sophisticated synthetic methods. These strategies offer different levels of efficiency, flexibility, and access to a diverse range of substituted derivatives.

Transition Metal-Catalyzed Reaction Pathways

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex heterocyclic systems like pyrrolylpyridines.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a versatile method for creating carbon-carbon bonds. For the synthesis of this compound, this can involve the coupling of a pyrrole-3-boronic acid derivative with a 3-halopyridine or vice versa. researchgate.netmdpi.com For instance, 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid has been successfully coupled with functionalized pyridinyl bromides to yield 3-hetaryl-1H-pyrroles. researchgate.net The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions. mdpi.com Studies have shown that Pd(dppf)Cl2 is an effective catalyst for the Suzuki cross-coupling of N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid. mdpi.com The reaction conditions, including the choice of base and solvent, significantly impact the yield. nih.gov

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org This method is tolerant of a wide array of functional groups and can be applied to the synthesis of pyrrolylpyridines. u-tokyo.ac.jp The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org For example, pyrroles functionalized with a thianthrenium or diphenylsulfonium group can undergo Stille couplings with aryl stannanes. researchgate.net

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be adapted for the synthesis of N-heteroarylpyrroles. organic-chemistry.org A copper-catalyzed tandem C-N bond-forming reaction of 1,4-dihalo-1,3-dienes has been developed for the synthesis of pyrroles and heteroarylpyrroles. organic-chemistry.orgacs.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. A notable example is the copper-catalyzed tandem C-N bond formation from 1,4-dihalo-1,3-dienes to produce pyrroles and heteroarylpyrroles. organic-chemistry.orgacs.org This method is distinguished by its mild conditions and tolerance of a wide variety of functional groups. acs.org

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Pyrrolylpyridine Synthesis

| Reaction | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound + Organic halide | Versatile, tolerant of many functional groups. researchgate.netmdpi.com |

| Stille Coupling | Palladium | Organotin compound + Organic halide/triflate | Tolerant of a wide array of functional groups. wikipedia.orgresearchgate.net |

| Buchwald-Hartwig Amination | Palladium | Amine + Organic halide | Primarily for C-N bond formation, adaptable for N-heteroarylpyrroles. organic-chemistry.org |

| Copper-Catalyzed C-N Coupling | Copper | Amine/Amide + Organic halide | Cost-effective alternative to palladium for C-N bond formation. organic-chemistry.orgacs.org |

Multi-Component Condensation Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms from the starting materials. mdpi.com These strategies are particularly valuable for generating libraries of structurally diverse compounds. chim.it

Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole (B145914) ring. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org Modifications using catalysts like bismuth nitrate (B79036) have been developed to improve yields and accommodate a wider range of substrates. researchgate.net The Paal-Knorr synthesis is a versatile method for preparing substituted pyrroles. wikipedia.org

Hantzsch Pyrrole Synthesis: This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield substituted pyrroles. wikipedia.org The reaction can be performed on a solid support, facilitating product purification. nih.gov Recent advancements have explored the use of unconventional conditions like microwave irradiation and mechanochemistry to enhance the efficiency of the Hantzsch synthesis. thieme.de

Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the synthesis of pyrroles from enones. mdpi.com It provides access to 3,4-disubstituted pyrroles. organic-chemistry.org

A novel three-component reaction has been developed for the synthesis of highly functionalized 4-oxo-3-(1H-pyrrol-3-yl)-4H-chromenes from 3-formylchromones and α-isocyanoacetates. researchgate.net Another three-component synthesis has been reported for 2-(2'-halo(hetero)aryl)-(1H-pyrrol-3-yl)methanones. chim.it

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions with easier work-up procedures. pensoft.netresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds. rsc.org

Several classical pyrrole syntheses have been adapted for microwave conditions. For example, the Paal-Knorr condensation of hexane-2,5-dione with primary amines shows a drastic reduction in reaction time under microwave irradiation compared to conventional heating. pensoft.net Similarly, the Clauson-Kaas synthesis of pyrroles has been successfully performed under microwave irradiation using an acidic ionic liquid as both a catalyst and solvent. pensoft.net Microwave-assisted protocols have also been developed for the Hantzsch pyrrole synthesis and other multi-component reactions, often leading to improved yields and shorter reaction times. rsc.orgorientjchem.org For instance, a one-pot, three-component synthesis of pyrrole derivatives has been achieved under microwave heating. orientjchem.org

Cascade Reaction Systems for Pyrrole Ring Formation

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single pot without the isolation of intermediates. These processes are highly atom- and step-economical.

A gold(I)-catalyzed hydroamination/cyclization cascade of enynes with amines provides an efficient route to substituted pyrroles. acs.org Another example is the rhodium-catalyzed domino C–H alkenylation, directing group migration, and lactonization reaction. rsc.org Furthermore, a three-component cascade reaction of 3-formylchromones has been developed for the synthesis of 4-oxo-3-(1H-pyrrol-3-yl)-4H-chromenes. acs.org Additionally, a copper-catalyzed tandem C-N bond-forming reaction of 1,4-dihalo-1,3-dienes allows for the synthesis of pyrroles and heteroarylpyrroles. acs.org

Flexible Approaches to N-Heterylpyrrole Derivatives

The development of flexible synthetic routes allows for the introduction of a wide variety of substituents on the pyrrole and pyridine (B92270) rings, which is crucial for structure-activity relationship studies. One such approach involves the synthesis of 1,2-diaryl(heteroaryl)pyrroles from N-allylbenzotriazole. acs.org Another versatile method is the copper-catalyzed synthesis of pyrroles and heteroarylpyrroles from 1,4-dihalo-1,3-dienes, which tolerates a broad range of functional groups. organic-chemistry.org

Functional Group Interconversions and Substituent Effects on Pyrrolylpyridine Scaffolds

Once the pyrrolylpyridine core is assembled, further diversification can be achieved through functional group interconversions. The electronic nature of the pyrrole and pyridine rings, as well as the position of substituents, significantly influences the reactivity of the scaffold.

The pyrrole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C2 position, as this leads to a more stable carbocation intermediate with three resonance forms. aklectures.comyoutube.com In contrast, the pyridine ring is electron-deficient, and electrophilic substitution is more likely to occur at the C3 position to avoid placing a positive charge on the electronegative nitrogen atom. aklectures.comyoutube.com

The presence of substituents can alter this inherent reactivity. Electron-donating groups on the pyrrole ring will further activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it. Conversely, electron-withdrawing groups on the pyridine ring will make it even less reactive towards electrophiles. Nucleophilic substitution reactions can occur on the pyridine ring, particularly at the C2 and C4 positions, especially if a good leaving group is present. evitachem.com

Common functional group interconversions on the this compound scaffold include:

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide.

Reduction: Carboxylic acid groups can be reduced to alcohols or aldehydes.

Halogenation: Introduction of halogen atoms provides handles for further cross-coupling reactions.

Nitration and Sulfonation: These electrophilic substitution reactions can introduce nitro and sulfonic acid groups, respectively, although the conditions must be carefully controlled due to the sensitivity of the pyrrole ring.

Table 2: Reactivity of Pyrrole and Pyridine Rings in this compound

| Ring | Electronic Nature | Preferred Site of Electrophilic Substitution | Preferred Site of Nucleophilic Substitution |

| Pyrrole | Electron-rich | C2 aklectures.comyoutube.com | Generally not favored |

| Pyridine | Electron-deficient | C3 aklectures.comyoutube.com | C2, C4 (with a good leaving group) evitachem.com |

Preparation of Substituted Pyrrolylpyridine Derivatives for Biological Evaluation

The preparation of substituted pyrrolylpyridine derivatives is a cornerstone of medicinal chemistry, aimed at discovering novel therapeutic agents. This process involves the strategic synthesis of a library of related compounds to investigate their structure-activity relationships (SAR). The goal is to identify how specific chemical modifications to the core structure influence biological activity, thereby optimizing potency, selectivity, and pharmacokinetic properties. openaccessjournals.comopenaccessjournals.com

A prominent strategy in this field is the synthesis and evaluation of compounds where the pyrrolylpyridine scaffold is linked to other heterocyclic systems. For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were synthesized and assessed for their capacity to inhibit cyclin-dependent kinases (CDKs). nih.gov The research identified several analogs as potent inhibitors of both CDK2 and CDK4, which also demonstrated anti-proliferative effects against human tumor cell lines. nih.gov This highlights a common approach: creating variations of a lead structure to enhance its interaction with a specific biological target. nih.gov

Similarly, research into related structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, provides insight into systematic structural modification. nih.gov In one study, initial compounds showed only moderate antibacterial activity. nih.gov This prompted further synthesis where different parts of the molecule were systematically altered. Modifications to the 'C ring' led to derivatives with improved antibacterial properties, and subsequent re-introduction of a fluorine atom to the 'B ring' significantly enhanced the inhibitory effects against several bacterial strains. nih.gov

The synthesis of fused heterocyclic systems is another important avenue. Researchers have developed new nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold for evaluation in cancer models. acs.org Three compounds from this series were found to effectively reduce tumor cell proliferation and induce apoptosis by inhibiting cyclin-dependent kinase 1. acs.org Likewise, substituted phenylaminopyrrolo[1,2-a]quinoxaline derivatives were designed and synthesized as potent inhibitors of human protein kinase CK2, a target for cancer and inflammatory diseases. nih.gov This work identified a compound with an IC50 value in the nanomolar range, underscoring the success of this approach in generating highly potent molecules. nih.gov

These synthetic endeavors often start from accessible precursors and employ multi-step reaction sequences. For example, new pyrazolo[3,4-b]pyridine derivatives with antimicrobial activity were prepared from 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitriles. ekb.eg The resulting compounds were evaluated not only for their antimicrobial effects but also for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism. ekb.eg

The findings from these studies are often detailed in tables that correlate structural modifications with biological outcomes, providing a clear picture of the structure-activity relationship.

Table 1: Biological Activity of 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine Derivatives as CDK Inhibitors

This table summarizes the inhibitory activity of selected compounds against cyclin-dependent kinases (CDKs) and their anti-proliferative effects on a human tumor cell line.

| Compound ID | R-group on Aniline Ring | CDK2 IC₅₀ (µM) | CDK4 IC₅₀ (µM) | Cell Proliferation IC₅₀ (µM) |

| 1a | 3-NO₂ | 0.08 | 0.15 | 0.5 |

| 1b | 4-SO₂Me | 0.12 | 0.20 | 1.2 |

| 1c | 3-NH₂ | > 10 | > 10 | > 10 |

| 1d | 4-OMe | 0.5 | 1.1 | 3.5 |

Data sourced from studies on 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors. nih.gov

Table 2: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

This table shows the minimum inhibitory concentration (MIC) for a series of oxazolidinone derivatives against various Gram-positive bacteria, demonstrating how structural modifications impact antibacterial potency.

| Compound ID | Structural Modification | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |

| 9g | Initial Scaffold | 32 | 64 | 128 |

| 17g | C-ring modification | 16 | 32 | 32 |

| 21b | B-ring fluorination | 2 | 4 | 2 |

| 21d | B-ring fluorination | 2 | 2 | 1 |

| 21f | B-ring fluorination | 1 | 2 | 1 |

Data sourced from the biological evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

Reactivity Profiles and Mechanistic Investigations of 3 1h Pyrrol 3 Yl Pyridine

Electrophilic and Nucleophilic Reactivity of the Pyrrolylpyridine System

The 3-(1H-pyrrol-3-yl)pyridine system is susceptible to both electrophilic and nucleophilic attacks, a characteristic stemming from the electronic nature of its constituent rings. The pyrrole (B145914) ring, being an electron-rich π-excessive system, generally favors electrophilic substitution, particularly at the α-positions (C2 and C5). Conversely, the pyridine (B92270) ring is electron-deficient and thus more prone to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom. The nitrogen atoms in both rings can also act as nucleophiles in reactions with electrophiles. evitachem.com

Studies on related pyrrolopyridine systems have provided insights into this dual reactivity. For instance, investigations into 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives have shown that nucleophilic substitution can occur at the 4-position. tugraz.at In some cases, these reactions are accompanied by rearrangements. tugraz.at The specific position of electrophilic attack on the pyrrole ring can be influenced by the substituents present on either ring.

The nucleophilicity of pyrroles has been quantitatively studied, providing a basis for understanding their reactivity in various reactions. uni-muenchen.de Similarly, the electrophilicity of different reagents can determine the outcome of their reaction with the pyrrolylpyridine system.

Oxidative Transformations and Derivative Formation

The this compound molecule can undergo various oxidative transformations, leading to the formation of a range of derivatives. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be employed to introduce functional groups like carboxylic acids or ketones. smolecule.com For example, oxidation can lead to the formation of N-oxides on the pyridine ring.

The oxidation of related thienopyridine systems, which share structural similarities, has been shown to be a viable route for functionalization. acs.org Depending on the reaction conditions and the specific reagents used, oxidation can occur at the sulfur atom (leading to S-oxides and sulfones) or on the pyridine ring (leading to N-oxides). acs.org In some instances, oxidative dimerization can occur, resulting in complex polycyclic structures. acs.org

The formation of various derivatives through substitution reactions is also a key aspect of the chemistry of this compound. Both nucleophilic and electrophilic substitution reactions allow for the introduction of a wide array of substituents, thereby modifying the compound's properties for specific applications. smolecule.com

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions are a notable feature in the chemistry of pyrrolopyridine systems, often leading to isomeric products. For instance, in the case of 4-substituted 1H-pyrrolo[2,3-b]pyridines, nucleophilic substitution with primary amines can lead to a mixture of the expected product and a rearranged N-1-substituted pyrrolo[3,2-c]pyridine. tugraz.at A proposed mechanism for this rearrangement involves a Schiff base intermediate. tugraz.at

The Kost-Sagitullin rearrangement is another example of an isomerization recyclization that has been observed in related pyrimidine (B1678525) systems, highlighting the potential for complex intramolecular transformations in nitrogen-containing heterocycles. researchgate.net Additionally, the Schenck and Smith rearrangements describe the isomerization of allylic hydroperoxides, which could be relevant in the context of oxidative transformations of substituted pyrrolylpyridines. beilstein-journals.org The Baeyer–Villiger oxidation, a well-known rearrangement of ketones to esters or lactones, can also be catalyzed by Lewis acids and may play a role in the oxidation of functionalized pyrrolylpyridine derivatives. beilstein-journals.org

These rearrangements are often influenced by reaction conditions, the nature of the substituents, and the specific reagents employed. Understanding these pathways is crucial for controlling the outcome of synthetic transformations and for the selective preparation of desired isomers.

Reaction Mechanisms of Pyrrolylpyridine Synthesis and Functionalization

The synthesis of the this compound core and its subsequent functionalization involve a variety of reaction mechanisms. One common approach to forming the pyridine ring is through multi-component reactions, such as the Hantzsch pyridine synthesis. chim.itacs.org This method typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. Another classical method is the Chichibabin reaction, which introduces an amino group onto the pyridine ring. smolecule.com

The pyrrole ring can be constructed through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org The van Leusen pyrrole synthesis offers another route using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.com

The functionalization of the pre-formed pyrrolylpyridine system often proceeds through electrophilic or nucleophilic substitution mechanisms, as discussed earlier. The attachment of the pyrrole moiety to the pyridine core can be achieved via nucleophilic substitution, where a suitable pyrrole derivative reacts with a functionalized pyridine. smolecule.com

Mechanistic studies of related systems provide further insights. For example, the synthesis of polysubstituted pyridines has been achieved through a rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement and oxidation. acs.org The mechanism for the formation of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds has been proposed to proceed via a nucleophilic addition-elimination followed by an intramolecular cyclization. mdpi.com Furthermore, catalyst-dependent selective synthesis of pyridines and pyrroles from common starting materials has been developed, where the catalyst directs the reaction pathway towards either a 6π- or 4π-electrocyclization. rsc.org

Spectroscopic and Computational Characterization of Pyrrolylpyridine Structures

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. Each method probes different aspects of the molecular structure, and together they provide a detailed picture of the atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrolylpyridine Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-(1H-pyrrol-3-yl)pyridine, ¹H and ¹³C NMR would provide definitive information about the number and connectivity of atoms.

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups and bond vibrations within a molecule. For this compound, key vibrational modes would include the N-H stretch of the pyrrole (B145914) ring, C-H stretching of both aromatic rings, and the characteristic ring stretching vibrations (C=C and C=N).

Specific, published IR and Raman spectra for this compound were not located. A typical IR spectrum would be expected to show a prominent N-H stretching band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to the ring stretching and bending modes. Raman spectroscopy would be complementary, often showing strong signals for the symmetric ring vibrations.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides insights into the electronic transitions and photophysical properties of a molecule. The conjugated π-system of this compound is expected to give rise to characteristic absorption bands.

However, detailed experimental data on the electronic absorption maxima (λmax) and fluorescence emission properties for this compound are not available in the reviewed literature. Studies on related pyrenylpyridine and other derivatives show that the absorption spectra are typically dominated by π-π* transitions. The fluorescence properties, including quantum yield and Stokes shift, would depend heavily on the specific electronic structure and environment of the molecule.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases and scientific literature did not yield a solved crystal structure for the parent compound this compound. X-ray diffraction studies on related, more complex pyrrolylpyridine derivatives have been reported, revealing details such as the dihedral angle between the pyrrole and pyridine (B92270) rings and the nature of intermolecular forces like hydrogen bonding and π–π stacking.

Computational Chemistry Methodologies for Pyrrolylpyridine Research

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict and understand the properties of molecules like this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure, optimized geometry, and spectroscopic properties of molecules. Time-Dependent DFT (TD-DFT) extends these calculations to excited states, allowing for the prediction of electronic absorption and emission spectra.

While DFT and TD-DFT have been applied to a wide range of pyridine and pyrrole derivatives, specific computational studies focusing solely on this compound were not identified in the literature search. Such calculations could provide valuable theoretical data, including:

Optimized Molecular Geometry: Predicting bond lengths, angles, and the dihedral angle between the two rings.

Vibrational Frequencies: Simulating IR and Raman spectra to aid in the assignment of experimental bands.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Spectra: Using TD-DFT to predict the energies and intensities of electronic transitions, corresponding to UV-Visible absorption.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are critical computational techniques used to predict and analyze the interaction of this compound derivatives with biological targets. These in silico methods provide insights into binding modes, affinities, and the molecular basis of biological activity, guiding the design and optimization of new therapeutic agents. nih.govmdpi.com

Derivatives of the pyrrolopyridine scaffold have been extensively studied for their potential as inhibitors of various enzymes and receptors. For example, molecular modeling has been used to investigate how 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives act as potential anti-tumor agents by inhibiting maternal embryonic leucine (B10760876) zipper kinase (MELK). nih.gov Similarly, docking studies on 1H-pyrrolo[3,2-c]pyridine derivatives revealed that they could effectively occupy the colchicine-binding site on tubulin, explaining their potent anticancer activities. nih.gov

In the context of NADPH oxidase 2 (NOX2) inhibition, molecular modeling of inhibitors based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure validated their binding at the same site as the enzyme's substrate, NADPH. mdpi.com These studies can reveal specific intermolecular interactions, such as hydrogen bonds and π-stacking, that are crucial for potent inhibition. mdpi.comnih.gov For instance, docking analysis of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide against MTB dihydrofolate reductase identified key hydrogen bonding contacts within the active site. iajpr.com

The predictive power of these computational methods is further exemplified in the development of fused 1H-pyrrole derivatives as inhibitors of EGFR and CDK2. nih.govresearchgate.net Molecular docking augmented the understanding of their antiproliferative activity by simulating their fit into the ATP binding sites of these kinases. nih.govresearchgate.net The results of such studies are often summarized to compare the binding efficacy of different derivatives.

| Compound Class | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 1H-pyrrolo[2,3-b]pyridine derivatives | Maternal Embryonic Leucine Zipper Kinase (MELK) | Predicted binding modes for anti-tumor activity. | nih.gov |

| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives | NADPH Oxidase 2 (NOX2) | Validated binding at the NADPH interaction site. | mdpi.com |

| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin (Colchicine-binding site) | Compounds occupy the colchicine-binding site, inhibiting tubulin polymerization. | nih.gov |

| Fused 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives | EGFR / CDK2 cyclin A1 | Predicted interactions within the kinase active sites, correlating with anticancer activity. | nih.govresearchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Bacterial Ribosome | Predicted hydrogen bond interactions with target RNA bases (A2473, C2103). | nih.gov |

Biological Activities and Medicinal Chemistry of 3 1h Pyrrol 3 Yl Pyridine Derivatives

Antimicrobial Efficacy of Pyrrolylpyridine Compounds

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Pyrrolylpyridine derivatives have been identified as a promising class of compounds in this regard, with various studies demonstrating their effectiveness against a range of pathogenic microorganisms. nih.govmdpi.com

Pyrrolylpyridine derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as highly potent antibacterial agents through a high-throughput screening program. nih.govresearchgate.net One of the most active molecules from this series demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against Escherichia coli. nih.govresearchgate.net Further investigation of this series revealed two compounds with MIC values of 1.2 µg/mL and 1.8 µg/mL. researchgate.net One of these compounds showed outstanding activity against Staphylococcus aureus and slight activity against Gram-negative bacteria. researchgate.net

Other studies have highlighted the broad-spectrum potential of these compounds. Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione displayed moderate activity against Staphylococcus aureus. nih.govmdpi.com The antibacterial activity of certain derivatives is selective, with some compounds showing potent effects only against Gram-positive bacteria like S. aureus, including methicillin-resistant strains (MRSA), while being inactive against Gram-negative pathogens such as Pseudomonas aeruginosa. mdpi.com For instance, one novel alkyl pyridinol compound, JC-01-074, displayed a bactericidal MIC of 16 μg/mL against S. aureus. mdpi.com The structural balance between hydrophobicity and hydrophilicity in pyridinium salts has been linked to excellent antibacterial activity against Gram-negative bacteria like Xanthomonas oryzae and Ralstonia solanacearum. mdpi.com

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | E. coli | 3.35 µg/mL nih.govresearchgate.net |

| 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate derivative | S. aureus | 1.2 µg/mL researchgate.net |

| Alkyl Pyridinol (JC-01-074) | S. aureus | 16 µg/mL mdpi.com |

| Dispyrrolopyridine A | E. coli ATCC25922 ΔtolC | 8 µg/mL researchgate.net |

The antifungal potential of pyrrolylpyridine derivatives has also been investigated. Certain Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione not only showed activity against S. aureus but also significantly reduced the growth of Candida albicans. nih.govmdpi.com Studies on pyrazole derivatives linked to pyridine (B92270) and pyrrole (B145914) moieties revealed antifungal activity against Aspergillus niger and Candida albicans. jocpr.com

In a study of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, several compounds were active against a resistant strain of Candida albicans, with Minimum Inhibitory Concentrations (MICs) below 300 μmol/L. scirp.org Furthermore, certain pyridine carboxamide derivatives have been explored as potential succinate dehydrogenase inhibitors, showing good antifungal activity against Botrytis cinerea. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity |

|---|---|---|

| Mannich base of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione | Candida albicans | Statistically significant growth reduction nih.govmdpi.com |

| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Candida albicans (resistant strain) | MICs < 300 μmol/L scirp.org |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Good in vivo activity nih.gov |

Investigations into the mechanisms of action suggest that pyrrolylpyridine derivatives can interfere with essential bacterial processes. A unique double-reporter system used to screen 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives indicated that the most active molecule showed signs of blocking protein translation without inducing an SOS response, which is typically associated with DNA damage. nih.govresearchgate.net This suggests that these compounds may act by inhibiting ribosomes. researchgate.net

Other pyrrole-containing compounds have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. mdpi.com For alkyl pyridinol compounds, their lipophilicity and specific activity against Gram-positive bacteria suggest a mechanism involving integration into and disruption of the bacterial cell membrane, ultimately leading to cell death. mdpi.com The growing issue of bacterial resistance makes pyrrolo[3,2-b]pyridine derivatives, which show activity against resistant strains of E. coli, an important area for further research. nih.gov

Antineoplastic and Antioxidant Properties

Beyond their antimicrobial effects, derivatives of 3-(1H-pyrrol-3-yl)pyridine have been synthesized and evaluated for their potential as anticancer and antioxidant agents. These studies have provided valuable insights into the structure-activity relationships that govern their biological effects.

A variety of pyrrolopyridine derivatives have demonstrated significant antiproliferative activity against human cancer cell lines. A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was designed as potential inhibitors of maternal embryonic leucine (B10760876) zipper kinase (MELK). One optimized compound, 16h, showed potent anti-proliferative effects with IC₅₀ values ranging from 0.109 μM to 0.245 μM against A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast) cancer cell lines. nih.gov This compound was found to promote apoptosis and arrest the cell cycle in the G0/G1 phase. nih.gov

Similarly, a series of diarylureas and diarylamides with a 1H-pyrrolo[3,2-c]pyridine scaffold showed potent activity against the A375P human melanoma cell line, with several compounds exhibiting IC₅₀ values in the nanomolar range, superior to the reference drug Sorafenib. nih.gov Thieno[2,3-c]pyridine derivatives have also been explored, with compound 6i showing potent inhibition against HSC3 (head and neck), T47D (breast), and RKO (colorectal) cancer cell lines with IC₅₀ values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer potency of these derivatives. For pyridine derivatives in general, the presence and position of specific functional groups like -OMe, -OH, -C=O, and -NH₂ can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. nih.gov In the case of diarylamides with the 1H-pyrrolo[3,2-c]pyridine scaffold, the substituents on the pyrrolopyridine nucleus were investigated to determine their effect on activity against melanoma cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| 3-substituted 1H-pyrrolo[2,3-b]pyridine (Compound 16h) | A549 (Lung) | 0.109 - 0.245 µM nih.gov |

| MDA-MB-231 (Breast) | 0.109 - 0.245 µM nih.gov | |

| MCF-7 (Breast) | 0.109 - 0.245 µM nih.gov | |

| Diarylureas/diarylamides of 1H-pyrrolo[3,2-c]pyridine | A375P (Melanoma) | Nanomolar range nih.gov |

| Thieno[2,3-c]pyridine (Compound 6i) | HSC3 (Head and Neck) | 10.8 µM mdpi.com |

| T47D (Breast) | 11.7 µM mdpi.com | |

| RKO (Colorectal) | 12.4 µM mdpi.com |

The antioxidant properties of pyrrolylpyridine derivatives have been assessed through various in vitro assays. A study of new fused pyridine analogs, including pyrano[3,2-c]pyridines and pyrazolo[4,3-c]pyridines, identified several compounds with potent oxygen free-radical scavenging activity. nih.gov Compounds 13, 14, and 15 from this study showed percentage inhibitions of 99.4%, 99.6%, and 99.8%, respectively, which is comparable to the potency of curcumin. nih.gov

In another study, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.orglatrobe.edu.au The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most promising radical scavenger. rsc.orglatrobe.edu.au Theoretical calculations further suggested it is an effective scavenger of hydroxyl radicals (HO˙), with a scavenging ability comparable to conventional antioxidants like Trolox and gallic acid. rsc.org Similarly, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was also identified as a promising HO˙ radical scavenger in lipid environments. rsc.org

Anti-inflammatory and Immunomodulating Effects

Derivatives of the pyrrolopyridine scaffold have demonstrated significant potential in modulating the immune system and mitigating inflammatory responses. nih.govresearchgate.net These properties are attributed to their ability to interfere with the production of inflammatory mediators and the signaling pathways of immune cells.

While specific studies on the inhibition of nitric oxide (NO) by this compound derivatives are not extensively detailed in the available literature, broader research into related pyrrole compounds indicates a potential for such activity. For instance, certain 5-phenyl-1H-pyrrole-2-carboxamide derivatives have been identified as inhibitors of both neural and inducible nitric oxide synthase (nNOS and iNOS). nih.gov These findings suggest that the pyrrole moiety, a key component of this compound, can be functionalized to effectively inhibit NO production. Further investigation is warranted to determine if derivatives of this compound can be similarly optimized for potent and selective inhibition of nitric oxide synthases.

The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory and autoimmune diseases. Research has shown that certain 3-pyridylpyrrole derivatives can potently inhibit the production of key pro-inflammatory cytokines. nih.gov One study highlighted a series of 3-pyridylpyrrole derivatives that demonstrated significant inhibitory effects on the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8) both in vitro and in vivo. nih.gov

One notable compound from this series, (S)-2-(4-fluorophenyl)-4-(1,2,3,5,6,8a-hexahydroindolizin-7-yl)-3-(pyridin-4-yl)-1H-pyrrole, exhibited the following inhibitory concentrations:

| Cytokine | In Vitro IC50 (µM) in human whole blood | In Vivo ID50 (mg/kg, p.o.) in mice |

| TNF-α | 0.026 | 0.93 |

| IL-1β | 0.020 | 8.63 |

| IL-6 | 0.88 | 0.11 |

| IL-8 | 0.016 | N/A |

| Data sourced from Nakao, A., et al. (2010). nih.gov |

These findings underscore the potential of the 3-pyridylpyrrole scaffold as a template for the development of novel anti-inflammatory agents that act by suppressing the release of pro-inflammatory cytokines. nih.gov

Neuropharmacological and Central Nervous System Activities

Derivatives of this compound and its isomers have shown a range of activities within the central nervous system (CNS), pointing to their potential as therapeutic agents for neurological and psychiatric disorders. nih.govresearchgate.net

Several studies have investigated the analgesic and sedative properties of pyrrolopyridine derivatives. For example, new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized and evaluated for their analgesic and sedative activities. nih.gov In preclinical models, these compounds demonstrated significant analgesic effects in the "writhing" test, with some derivatives showing activity comparable to morphine. nih.gov Furthermore, these compounds were found to inhibit locomotor activity in mice and prolong the duration of thiopental-induced sleep, indicating sedative properties. nih.gov

The analgesic efficacy of these compounds is influenced by the nature of the substituents on the pyrrolopyridine core. The presence of a phenylpiperazine moiety has been shown to be favorable for analgesic activity. nih.gov

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's has spurred the development of multi-target agents. Pyrrole and pyridine-based compounds have been explored for their potential in this area. nih.gov For instance, novel pyrrole derivatives have been synthesized and evaluated as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov

One study focused on pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a kinase involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.govnih.gov A lead compound from this series, 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, demonstrated significant anti-Alzheimer's disease effects in both in vitro and in vivo models. nih.gov While this research is on an isomeric form, it highlights the potential of the broader pyrrolopyridine scaffold in the development of therapies for neurodegenerative disorders.

Enzyme and Receptor Interaction Studies

The biological activities of this compound derivatives are underpinned by their interactions with various enzymes and receptors. The pyrrolopyridine scaffold can be tailored to achieve potent and selective inhibition of specific biological targets.

For example, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives were prepared and evaluated as inhibitors of cyclin-dependent kinases (CDKs). researchgate.net Several of these analogues were found to be potent inhibitors of CDK2 and CDK4 and exhibited anti-proliferative activity against human tumor cell lines. researchgate.net This demonstrates the utility of the 3-(1H-pyrrol-3-yl) moiety in the design of kinase inhibitors.

In the context of neuroinflammation, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. nih.gov One optimized compound from this series displayed a half-maximal inhibitory concentration (IC50) of 0.2 nM for TBK1. nih.gov

Furthermore, the α7 nicotinic acetylcholine receptor (α7-nAChR) has been identified as a target for compounds with a pyrrolidine ring fused to a pyridine, suggesting that derivatives of this compound could potentially interact with this receptor, which is implicated in cognitive function and inflammation. wikipedia.org

The diverse enzyme and receptor interactions of the pyrrolopyridine scaffold highlight its versatility as a privileged structure in medicinal chemistry for the development of targeted therapies for a range of diseases.

Inhibition of Key Biological Targets

Derivatives of this compound have demonstrated significant inhibitory activity against a range of key biological targets, underscoring their therapeutic potential in various disease areas.

α-Glucosidase: Certain pyridine derivatives have been investigated for their α-glucosidase inhibitory activity, which is a therapeutic target for managing diabetes. jchemrev.com Pyridoxal, a form of vitamin B6, has shown notable inhibitory action against α-amylase, another key enzyme in carbohydrate digestion. jchemrev.com

Bacterial Topoisomerases: Some 2,6-dithienyl-4-furyl pyridine derivatives have exhibited strong inhibitory activity against topoisomerase I and II, enzymes essential for bacterial DNA replication. ijnrd.org

HIV-1 Integrase: Bicyclic hydroxy-1H-pyrrolopyridine-triones have emerged as a new class of HIV-1 integrase inhibitors. nih.gov These compounds show low micromolar inhibitory potencies and are selective for the strand transfer reaction. nih.gov Notably, a representative inhibitor retained most of its potency against major raltegravir-resistant mutant enzymes. nih.gov The development of second-generation inhibitors that are effective against such resistant strains is a critical area of research. nih.gov

Human Purine Nucleoside Phosphorylase (PNP): Pyrrolo[3,2-d]pyrimidines, also known as 9-deazaguanines, have been synthesized and identified as potent inhibitors of human PNP. nih.gov PNP is a key enzyme in the purine salvage pathway, and its inhibition can lead to T-cell selective immunosuppression. nih.gov One such compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one, was found to be a moderately potent, competitive, and reversible inhibitor of PNP with a Ki of 0.83 microM and showed selective cytotoxicity to T-cell lymphoblasts. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Inhibition of iNOS has been shown to protect endothelial-dependent vasodilation. nih.gov Some compounds act as dimerization inhibitors of iNOS. mdpi.com Specific inhibitors like GW274150 have been shown to prevent inflammation-induced muscle wasting. embopress.org

Modulation of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is a promising therapeutic strategy, and derivatives of this compound have shown potential in this area. nih.govdrugdiscoverychemistry.com Small molecules can disrupt or stabilize these interactions, offering a pathway to intervene in disease processes. mdpi.comnih.gov

A notable example is the inhibition of the PEX14–PEX5 protein–protein interaction by pyrazolo[4,3-c]pyridine derivatives. acs.org These compounds have demonstrated trypanocidal activity by disrupting the import of proteins into glycosomes, which are organelles essential for the survival of trypanosomes. acs.org A pyrazolo[4,3-c]pyridine derivative was identified as a potent hit with a dissociation constant (K D ) of 163 μM in an NMR-based assay. acs.org

Antiviral and Antidiabetic Activities

The pyrrolo[3,4-c]pyridine scaffold is a core component of various compounds with demonstrated antiviral and antidiabetic properties. nih.govresearchgate.netnih.gov

Antiviral Activity

Several derivatives of pyrrolo[3,4-c]pyridine have been investigated for their antiviral effects, particularly against HIV-1. nih.govmdpi.com For instance, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate exhibited significant anti-HIV-1 activity with an EC 50 of 1.65 µM. mdpi.com Another derivative, methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate, has shown potent inhibitory activity against raltegravir-resistant HIV-1 integrase mutants. nih.gov The development of HIV-1 entry inhibitors, which can be attachment, coreceptor, or fusion inhibitors, represents a key strategy in antiretroviral therapy. mdpi.com

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives have also been explored for their potential in treating diabetes. nih.govresearchgate.netnih.gov Certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to lower blood glucose levels by enhancing glucose uptake in muscle and fat cells without affecting insulin concentrations. nih.gov Additionally, a new series of pyrrole-3-carboximidamide derivatives were designed as dipeptidyl peptidase-4 (DPP-4) inhibitors, with some compounds showing potent inhibitory activity with IC 50 values in the nanomolar range. nih.gov In vivo studies with one such compound demonstrated a significant decrease in blood glucose levels in diabetic rats. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules.

For pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, SAR analysis revealed that the nature and position of substituents on the phenyl ring significantly impact their antitumor activity. nih.gov For instance, the introduction of electron-donating groups like methyl or methoxy at the para-position of the B-ring led to increased antiproliferative activities. nih.gov

In the case of pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein–protein interaction, initial SAR studies showed that the absence of a substituent at the N-1 position of the pyrazole slightly decreased the inhibitory activity. acs.org

For pyrrolone antimalarials, modifications to the pyrrole ring (ring B) were investigated. acs.org It was found that removing or replacing the methyl groups on the pyrrole resulted in lower metabolic stability. acs.org Replacing the pyrrole with other five-membered heterocycles led to a significant reduction in antimalarial activity. acs.org

Lead Structure Identification and Optimization in Drug Discovery

Lead identification is a critical step in drug discovery, involving the selection of promising compounds ("hits") from screening campaigns for further optimization. slideshare.netaragen.comrjppd.org The goal is to develop a lead compound with the desired pharmacological activity that can be further refined into a drug candidate. slideshare.net

Once a lead compound is identified, lead optimization is undertaken to improve its properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). danaher.com This process involves making chemical modifications to the lead structure and evaluating the effects of these changes on its biological activity and other properties. slideshare.netdanaher.com

For example, in the development of a potassium-competitive acid blocker, pyrrole derivatives were synthesized with a focus on low lipophilicity and high ligand-lipophilicity efficiency. nih.gov This led to the identification of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a drug candidate with potent H+,K+-ATPase inhibitory activity and a long duration of action. nih.gov

In another example, the optimization of a series of (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivatives led to the discovery of a compound with excellent CSF-1R inhibitory activity (IC 50 = 2.1 nM) and potent antiproliferative activity against colorectal cancer cells. acs.org

Coordination Chemistry and Material Science Applications of Pyrrolylpyridine Frameworks

Pyrrolylpyridine Ligands in Metal Complex Synthesis

The pyrrolylpyridine scaffold serves as a versatile platform for the design of ligands that can coordinate to a variety of metal ions. The nitrogen atoms in both the pyrrole (B145914) and pyridine (B92270) rings act as donor sites, enabling the formation of stable chelate structures. The specific isomer, 3-(1H-pyrrol-3-yl)pyridine, offers a distinct coordination geometry that has been exploited in the synthesis of novel metal complexes.

Synthesis and Characterization of Pyrrolylpyridine-Metal Complexes (e.g., Uranyl, Iron, Actinide)

The synthesis of metal complexes involving pyrrolylpyridine ligands typically involves the reaction of a suitable metal precursor with the deprotonated ligand. Variations in the substituents on the pyrrole and pyridine rings allow for fine-tuning of the steric and electronic properties of the resulting complexes.

Uranyl Complexes: Uranyl complexes of pyridine dipyrrolide ligands have been synthesized and characterized. For instance, the reaction of bulky (ArPDPPh)2– ligands (where PDP is pyridine dipyrrolide) with [UO2Cl2(THF)2]2 yields distorted octahedral uranyl complexes. nih.govacs.orgacs.org Single-crystal X-ray diffraction studies have been crucial in determining the solid-state geometry of these compounds. nih.govacs.org The characterization of these complexes is further supported by a combination of analytical techniques including combustion analysis, infrared and electronic absorption spectroscopy, and NMR spectroscopy. acs.org

Table 1: Selected Crystallographic Data for (Cl2PhPDPPh)UO2(THF)

| Parameter | Value |

| U(1)–O(1) Bond Length | 1.771(3) Å |

| U(1)–O(2) Bond Length | 1.771(2) Å |

| O(1)–U(1)–O(2) Bond Angle | 174.67(11)° |

| U(1)–N(1) Bond Length | 2.381(3) Å |

| U(1)–N(2) Bond Length | 2.504(3) Å |

| U(1)–N(3) Bond Length | 2.367(3) Å |

| U(1)–O(3) (THF) Bond Length | 2.408(2) Å |

| O(3)–U(1)–N(2) Bond Angle | 174.76(10)° |

| N(3)–U(1)–N(1) Bond Angle | 130.61(9)° |

Data sourced from single-crystal X-ray diffraction analysis. nih.govacs.org

Iron Complexes: A series of high-spin Fe(II) complexes with the dianionic pincer ligand H2MesPDPPh have been synthesized. These complexes, such as (MesPDPPh)Fe(THF) and (MesPDPPh)Fe(py)2, have been characterized using 1H NMR, Mössbauer spectroscopy, X-ray crystallography, and magnetic susceptibility measurements. morressier.com Chemical oxidation of the Fe(II) precursors can lead to the formation of corresponding high-spin Fe(III) complexes. morressier.com The ability of the pyridine moiety to be activated by iron catalysts is of significant interest, with studies showing that iron species can cleave the strong C-H bonds of pyridine substrates. nih.gov

Other Actinide Complexes: Beyond uranium, the coordination chemistry of pyrrolylpyridine ligands has been extended to other actinides. This highlights the versatility of these ligands in stabilizing various actinide ions, which is crucial for understanding the fundamental chemistry of these elements and for applications in nuclear fuel cycle management. nih.govacs.org

Electronic Structures and Redox Profiles of Metal Complexes

The electronic structure and redox behavior of pyrrolylpyridine-metal complexes are central to their potential applications. These properties are often investigated using a combination of electrochemical techniques, spectroscopy, and computational methods.

A key feature of many pyrrolylpyridine complexes is the concept of "ligand-centered" redox activity. This means that electron transfer processes can occur on the ligand itself, rather than solely on the metal center. This property is particularly evident in complexes with redox-active pyridine moieties. nih.gov

Electrochemical Analysis: Cyclic voltammetry is a powerful tool for probing the redox profiles of these complexes. Studies on uranyl complexes with pyridine dipyrrolide ligands have revealed rich redox behavior, including reversible U(VI)/U(V) redox couples. nih.govacs.org Similarly, cyclic voltammetry of iron(II) pyridine bispyrrolide complexes shows multiple oxidative events, which have been tentatively assigned to Fe(II)/Fe(III) and Fe(III)/Fe(IV) redox couples. morressier.com

Table 2: Redox Potentials of Selected Iron Complexes

| Complex | Redox Couple | Potential (V vs. Fc/Fc+) |

| (MesPDPPh)Fe(pTolNNNNpTol) | Oxidation | +0.34 |

| (MesPDPPh)Fe(pTolNNNNpTol) | Reduction 1 | -0.93 |

| (MesPDPPh)Fe(pTolNNNNpTol) | Reduction 2 | -1.94 |

Data obtained from cyclic voltammetry measurements. morressier.com

Spectroscopic and Computational Insights: Electronic absorption spectroscopy provides information about the electronic transitions within the complexes. acs.org Time-dependent density functional theory (TD-DFT) calculations are often employed to further elucidate the nature of these transitions. nih.govacs.org For iron complexes, the combination of experimental data and theoretical calculations helps in understanding the interplay between the metal and the redox-active ligand. nih.gov

Catalytic Applications of Pyrrolylpyridine-Metal Systems

The unique electronic and structural features of pyrrolylpyridine-metal complexes make them promising candidates for various catalytic applications. The ability to tune the ligand framework allows for the optimization of catalytic activity and selectivity.

Iron complexes with polydentate pyridine-based ligands have been shown to catalyze the oxidation of alkanes using H2O2 to produce alcohols and ketones. universiteitleiden.nl These systems often mimic the action of metalloenzymes and offer a pathway to more environmentally friendly catalytic processes. universiteitleiden.nl The catalytic activity is influenced by the ligand field strength, which can stabilize the intermediates responsible for the oxidation reactions. universiteitleiden.nl For instance, in the catalytic oxidation of ethylbenzene, both alcohol and ketone products are formed with significant conversion rates. universiteitleiden.nl

Furthermore, transition metal complexes of redox-active ligands, including those with pyridine moieties, have been investigated for catalytic proton reduction. rsc.org The synergy between a redox-active metal and a redox-active ligand can lead to catalysts that operate at lower overpotentials, which is crucial for efficient hydrogen production. rsc.org The introduction of electron-withdrawing or -donating groups on the pyridine ring can modulate the catalytic activity, highlighting the importance of ligand design. rsc.org Schiff base metal complexes derived from pyrrole and pyridine precursors have also been noted for their catalytic activity in various organic reactions. nih.gov

Advanced Materials Development from Pyrrolylpyridine Derivatives

The versatility of the pyrrolylpyridine framework extends beyond catalysis into the realm of materials science. By incorporating this moiety into larger molecular or polymeric structures, materials with interesting electronic and photophysical properties can be developed.

Organic Semiconductors

Derivatives of pyrrole and pyridine are promising building blocks for organic semiconducting materials. Diketopyrrolopyrrole (DPP) derivatives, which can incorporate pyridine flanking units, are known for their high charge carrier mobility and good environmental stability. rsc.org The introduction of pyridine units can influence the electronic properties of the resulting polymers, such as the HOMO and LUMO energy levels. rsc.org

The charge carrier mobility in these materials is a critical parameter for their performance in devices like organic thin-film transistors (OTFTs). rsc.orgpsu.edu The molecular structure and packing in the solid state play a significant role in determining the efficiency of charge transport. mdpi.com Research in this area focuses on designing and synthesizing novel pyrrolo[3,4-c]pyrrole-based polymer semiconductors and evaluating their performance in electronic devices. rsc.org

Table 3: Charge Carrier Mobility in a Degradable Networked-Organic Semiconductor

| Polymer | Charge Mobility (cm²/Vs) |

| PY-t-TIPO | 1.67 × 10⁻³ |

Data from organic thin-film transistor (OTFT) measurements. rsc.org

Luminescent and Display Materials

Pyrrolylpyridine derivatives and their metal complexes often exhibit interesting luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other display technologies. The emission properties can be tuned by modifying the ligand structure or the coordinated metal ion.

The photoluminescence quantum yield (PLQY) is a key metric for evaluating the efficiency of a luminescent material. ossila.com Pyrenylpyridine compounds have shown high quantum yields in both solution and thin-film states. researchgate.net The emission color can be controlled, with many compounds appearing in the violet-blue to greenish-blue region of the electromagnetic spectrum. researchgate.net

Lanthanide coordination polymers based on pyridine-containing ligands are also of interest for their luminescent properties. researchgate.net These materials can exhibit characteristic lanthanide luminescence, which is useful for various photonic applications. rsc.org The coordination environment around the metal ion plays a crucial role in the energy transfer processes and the resulting emission characteristics. nih.gov

Table 4: Photoluminescence Quantum Yields (PLQY) of Pyrenylpyridines

| Compound | PLQY in Solution (%) | PLQY in Thin Film (%) |

| 2,4,6-TPP | 89 | 64 |

PLQY is a measure of the efficiency of photoluminescence. researchgate.net

Dyes and Pigments

The integration of pyrrole and pyridine moieties into a single molecular framework, such as in this compound, presents an intriguing scaffold for the development of novel dyes and pigments. The pyrrole ring typically acts as an electron-rich donor, while the pyridine ring is an electron-deficient acceptor. This inherent donor-acceptor (D-A) character is a fundamental principle in the design of chromophores, as it can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is crucial for determining the color and photophysical properties of a dye.

The specific linkage between the pyrrole and pyridine rings at the 3-position of both heterocycles in this compound would influence the extent of electronic communication between the donor and acceptor units. Theoretical studies on related pyrrole- and imidazole-substituted BODIPY dyes have shown that the position of substitution significantly impacts the spectral characteristics. nih.gov Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict the absorption and emission wavelengths of such dyes. nih.gov For instance, in a study of various heterocyclic dyes, the electron-withdrawing ability of the azine ring (like pyridine) was found to influence the ICT-based photoabsorption and fluorescence bands.

Derivatives of this compound could be synthesized to fine-tune their color and properties. By attaching additional electron-donating or electron-withdrawing groups to either the pyrrole or pyridine ring, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated. This, in turn, would alter the absorption and emission wavelengths. While specific experimental data for dyes based on this compound is not available, the general principles of dye design suggest that this framework could lead to the development of new colorants with tailored properties.

Table 1: Hypothetical Photophysical Properties of this compound Based Dyes

| Compound/Derivative | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Potential Color |

| Core this compound | UV-Visible | Blue-Green | Colorless to Pale Yellow |

| With Electron Donating Group on Pyrrole | Bathochromic Shift | Red Shift | Yellow to Orange |

| With Electron Withdrawing Group on Pyridine | Bathochromic Shift | Red Shift | Orange to Red |

Note: This table is illustrative and based on general principles of dye design, not on experimental data for the specific compound.

Organic Photovoltaics and Organic Field-Effect Transistors

The electronic properties of pyrrole and pyridine derivatives make them promising candidates for use in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In these applications, the ability to transport charge carriers (holes or electrons) efficiently is paramount.

For Organic Field-Effect Transistors , the key performance metric is the charge carrier mobility (µ), which measures how quickly charges can move through the material. The molecular packing in the solid state is a critical factor determining the mobility. The structure of this compound, with its potential for hydrogen bonding via the pyrrole N-H group and intermolecular interactions involving the pyridine nitrogen, could influence its self-assembly and crystal packing. Pyridine-based materials have been explored as electron-transporting materials in various electronic devices. rsc.org Theoretical calculations are often used to predict the electronic properties and potential performance of new materials for OFETs. DFT studies can provide insights into the HOMO and LUMO energy levels, which are crucial for charge injection and transport.

While no specific OFET or OPV devices based on this compound have been reported in the reviewed literature, the fundamental properties of its constituent rings suggest that it could serve as a valuable building block for new organic semiconductor materials. Further experimental and computational research would be needed to fully assess its potential in these applications.

Table 2: Potential Electronic Properties and Device Performance of Materials Based on this compound

| Application | Key Parameter | Predicted Property/Performance Metric |

| Organic Photovoltaics (OPV) | Power Conversion Efficiency (PCE) | Dependent on device architecture and co-materials |

| Open-Circuit Voltage (Voc) | Influenced by HOMO/LUMO energy level alignment | |

| Short-Circuit Current (Jsc) | Related to light absorption and charge transport | |

| Organic Field-Effect Transistors (OFET) | Charge Carrier Mobility (µ) | Dependent on molecular packing and electronic coupling |

| On/Off Ratio | Measure of switching performance |

Note: This table presents potential parameters for investigation and is not based on reported experimental values for the specific compound.

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-pyrrol-3-yl)pyridine and its derivatives?

Methodological Answer:

- Cross-coupling reactions : Suzuki-Miyaura coupling is widely used to introduce pyrrole substituents to the pyridine ring. For example, palladium-catalyzed coupling of halogenated pyridines with pyrrole boronic esters under inert atmospheres achieves high yields .

- Catalytic condensation : Fe₂O₃@SiO₂/In₂O₃ nanocomposites can catalyze the formation of pyridine-pyrrole hybrids via ketone-amine condensation, offering improved regioselectivity compared to traditional methods .

- Multi-step functionalization : Derivatives like 3-(1-benzylpyrrolidin-3-yl)pyridine are synthesized via sequential alkylation and deprotection steps, requiring precise control of reaction stoichiometry and purification by column chromatography .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving hydrogen bonding and torsion angles in heterocyclic systems .

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns, with deuterated solvents (e.g., DMSO-d₆) enhancing signal resolution for pyrrole NH protons .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weights and fragmentation pathways, especially for halogenated derivatives .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the pyrrole ring. Light-sensitive derivatives require amber vials .

- Safety protocols : Use fume hoods for synthesis due to potential release of volatile byproducts (e.g., HCl during alkylation). Waste must be segregated and treated by certified hazardous waste contractors .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure this compound derivatives?

Methodological Answer:

- Chiral catalysts : Asymmetric hydrogenation using Rh(I) complexes with chiral phosphine ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) for pyrrolidine-containing derivatives .

- Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, with mobile-phase optimization (hexane/isopropanol) critical for baseline separation .

- Crystallization-induced diastereomer resolution : Diastereomeric salts formed with tartaric acid derivatives enable isolation of single enantiomers .

Q. How do reaction conditions influence the regioselectivity of substitutions in this compound derivatives?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyridine 2-position, while non-polar solvents (toluene) promote 4-substitution due to steric effects .

- Temperature control : Lower temperatures (–40°C) stabilize intermediates in lithiation reactions, directing electrophilic attack to the pyrrole β-position .

- Catalyst design : Heterogeneous catalysts like Fe₂O₃@SiO₂ enhance selectivity for fluorinated derivatives by modulating electron density at the pyridine nitrogen .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results for the electronic properties of this compound?

Methodological Answer:

- Hybrid DFT methods : B3LYP/6-311++G(d,p) calculations with solvent correction (PCM model) improve agreement with experimental UV-Vis absorption spectra .

- Experimental validation : Cyclic voltammetry measures HOMO-LUMO gaps, while XPS confirms charge distribution discrepancies in nitro-substituted analogs .

- Dynamic effects : Include explicit solvation and conformational sampling in MD simulations to account for solvent-induced polarization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of this compound derivatives?

Methodological Answer:

- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK293 vs. HeLa). Validate activity using orthogonal assays (e.g., fluorescence-based and radiometric) .

- Metabolic stability : Differences in microsomal half-lives (e.g., human vs. murine liver microsomes) can explain in vitro/in vivo discordance. Use species-specific metabolic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.